

Spectroscopic data for formyl chloride (IR, NMR, Mass Spec).

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Compound of Interest

Compound Name: *Formyl chloride*

Cat. No.: *B3050398*

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Spectroscopic Profile of Formyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **formyl chloride** (HCOCl), a key reactive intermediate in various chemical processes. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for identification and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **formyl chloride** in the gas phase reveals characteristic vibrational frequencies corresponding to its molecular structure. Due to its reactive nature, obtaining high-quality gas-phase IR spectra requires specialized techniques to handle this unstable molecule.

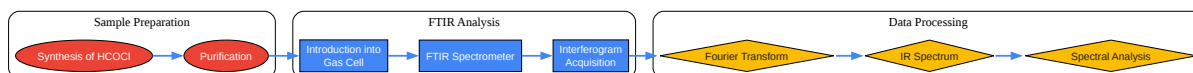
Table 1: Fundamental Vibrational Frequencies of **Formyl Chloride**

Vibrational Mode	Frequency (cm ⁻¹)	Description
ν_1 (C-H stretch)	2958	Stretching of the carbon-hydrogen bond.
ν_2 (C=O stretch)	1817	Stretching of the carbon-oxygen double bond (carbonyl group).
ν_3 (C-Cl stretch)	748	Stretching of the carbon-chlorine bond.
ν_4 (CH bend)	1342	In-plane bending of the carbon-hydrogen bond.
ν_5 (CCl bend)	575	In-plane bending of the carbon-chlorine bond.
ν_6 (out-of-plane bend)	948	Out-of-plane bending of the molecule.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of gas-phase infrared spectra of reactive species like **formyl chloride** necessitates a controlled environment to prevent decomposition and ensure accurate measurements.

A general workflow for this process is as follows:



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Gas-Phase FTIR Experimental Workflow

- **Synthesis and Purification:** **Formyl chloride** is synthesized, often in situ, and purified to remove any byproducts or starting materials that may interfere with the spectrum.
- **Sample Introduction:** The purified gaseous **formyl chloride** is introduced into a specialized gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is often designed for long path lengths to enhance the signal of low-concentration samples.
- **FTIR Spectrometer:** The gas cell is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** An infrared beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.
- **Data Processing:** The interferogram is subjected to a Fourier transform to generate the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm^{-1}).
- **Spectral Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

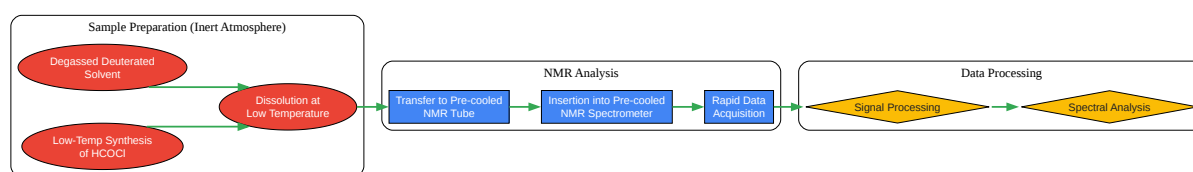
Due to its instability, obtaining high-quality NMR spectra of pure **formyl chloride** is challenging. The data presented here is based on theoretical calculations and comparisons with similar stable acyl chlorides. As a highly reactive and unstable compound, specialized techniques are required for its NMR analysis, such as performing the measurement at low temperatures in an inert solvent.

Table 2: Predicted NMR Spectroscopic Data for **Formyl Chloride**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
^1H	~9.5 - 10.5	Singlet	N/A
^{13}C	~160 - 170	Singlet	N/A

Experimental Protocol: NMR Spectroscopy of Unstable Compounds

The following outlines a general procedure for acquiring NMR spectra of unstable compounds like **formyl chloride**, emphasizing the need for an inert atmosphere and low temperatures.



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Low-Temperature NMR Experimental Workflow

- **Low-Temperature Synthesis:** **Formyl chloride** is synthesized at a low temperature to minimize decomposition.
- **Inert Atmosphere:** All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
- **Pre-cooled Solvent and NMR Tube:** A deuterated solvent, previously degassed to remove dissolved oxygen, is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). The NMR tube is also pre-cooled.
- **Sample Preparation:** The freshly synthesized **formyl chloride** is dissolved in the cold deuterated solvent inside the pre-cooled NMR tube.
- **Rapid Data Acquisition:** The NMR tube is quickly transferred to the NMR spectrometer, which has been pre-cooled to the desired temperature. NMR data is then acquired rapidly before

significant sample decomposition can occur.

Mass Spectrometry (MS)

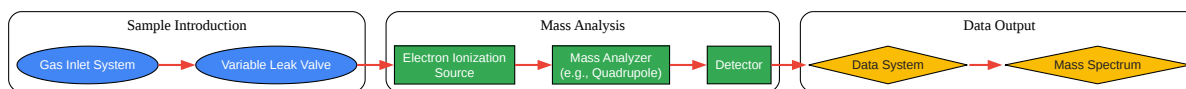
Mass spectrometry of **formyl chloride** provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique for such analyses. The molecular ion peak is expected at m/z 64 and 66, corresponding to the two main isotopes of chlorine (^{35}Cl and ^{37}Cl) in an approximate 3:1 ratio.

Table 3: Predicted Mass Spectrometry Data for **Formyl Chloride** (Electron Ionization)

m/z	Ion	Description
64/66	$[\text{HCOCl}]^+$	Molecular Ion
63/65	$[\text{COCl}]^+$	Loss of H
36/38	$[\text{HCl}]^+$	Rearrangement and fragmentation
29	$[\text{HCO}]^+$	Loss of Cl
28	$[\text{CO}]^+$	Loss of HCl

Experimental Protocol: Electron Ionization Mass Spectrometry

The analysis of a reactive species like **formyl chloride** by mass spectrometry requires a system that can handle volatile and potentially corrosive gases.



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Electron Ionization Mass Spectrometry Workflow

- **Sample Introduction:** Gaseous **formyl chloride** is introduced into the mass spectrometer's ion source via a gas inlet system, often utilizing a fine leak valve to control the pressure.
- **Ionization:** In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Output:** The data system generates a mass spectrum, which is a plot of ion intensity versus m/z . This spectrum provides a molecular fingerprint, showing the molecular ion and the characteristic fragment ions.
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